molecular formula C7H10N2O B13966064 1-Methyl-1,4-dihydropyridine-4-carboximidic acid CAS No. 92777-76-9

1-Methyl-1,4-dihydropyridine-4-carboximidic acid

Cat. No.: B13966064
CAS No.: 92777-76-9
M. Wt: 138.17 g/mol
InChI Key: DIJRGMZNMCNEMX-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydropyridine-4-carboximidic acid is a derivative of the 1,4-dihydropyridine family, which is known for its broad range of pharmacological properties. These compounds are analogues of NADH coenzymes and have significant applications in medicinal chemistry, particularly as calcium channel blockers for treating cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid can be synthesized through a multi-component one-pot synthesis. This involves the reaction of aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions .

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs green synthetic methodologies, including the use of microwaves, high-temperature reflux, ionic liquids, and various catalysts such as SiO2/HClO4, SiO2/NaHSO4, and metal triflates .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-dihydropyridine-4-carboximidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

1-Methyl-1,4-dihydropyridine-4-carboximidic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-dihydropyridine-4-carboximidic acid involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in the relaxation of vascular smooth muscles and a subsequent decrease in blood pressure. The compound may also interact with other molecular targets, such as enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

92777-76-9

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-4H-pyridine-4-carboxamide

InChI

InChI=1S/C7H10N2O/c1-9-4-2-6(3-5-9)7(8)10/h2-6H,1H3,(H2,8,10)

InChI Key

DIJRGMZNMCNEMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(C=C1)C(=O)N

Origin of Product

United States

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